molecular formula C18H13N3O B1680285 Rutaecarpine CAS No. 84-26-4

Rutaecarpine

Cat. No. B1680285
CAS RN: 84-26-4
M. Wt: 287.3 g/mol
InChI Key: ACVGWSKVRYFWRP-UHFFFAOYSA-N
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Description

Rutaecarpine is an indolopyridoquinazolinone alkaloid isolated from Evodia rutaecarpa and related herbs . It has shown a variety of biological properties such as anti-thrombotic, anticancer, anti-inflammatory and analgesic, anti-obesity and thermoregulatory, vasorelaxing activity, as well as effects on the cardiovascular and endocrine systems .


Synthesis Analysis

Rutaecarpine can be synthesized via an electrochemical cross dehydrogenation coupling reaction . Natural alkaloids, such as rutaecarpine and deoxyvasicinone, can be synthesized by this method . Substrates are directly oxidized at the anode without using any metal catalyst and oxidant to obtain a series of nitrogen heterocyclic compounds, including benzimidazoles and quinolinones .


Molecular Structure Analysis

Rutaecarpine has a pentacyclic indolopyridoquinazolinone structure . The structure was determined by degradation methods, and later confirmed by infrared, ultraviolet spectroscopy, mass spectrometry, 1 H-NMR and 13 C-NMR spectroscopy . The molecular structure was finally confirmed by X-ray analysis .


Chemical Reactions Analysis

Rutaecarpine may be a weak inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 enzymes . At the same time, it is believed to be a strong inducer of CYP1A2 and CYP1A1 .


Physical And Chemical Properties Analysis

Rutaecarpine has a chemical formula of C18H13N3O . Its exact mass is 287.11 and its molecular weight is 287.320 .

Scientific Research Applications

Cardiovascular Health

Rutaecarpine exhibits a wide range of effects beneficial for cardiovascular health, including vasodilation, anti-platelet activation, anti-oxidant, anti-inflammatory, and lipid-lowering effects. Studies have focused on its potential in treating cardiovascular diseases through these mechanisms. For instance, rutaecarpine's ability to activate endothelial nitric oxide synthase (eNOS) leads to enhanced nitric oxide synthesis, contributing to its vasodilatory and cardioprotective activities (Tian, Li, & Xu, 2019).

Anti-Cancer Potential

Rutaecarpine has been explored for its anti-cancer potential, particularly in prostate cancer models. For example, in vivo studies have shown that rutaecarpine administration can inhibit cancer cell growth, with suggested mechanisms including modulation of immune response towards a Th1-polarized characteristic, which may contribute to its anti-cancer effects (Lin & Yeh, 2021).

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of rutaecarpine are well-documented. These effects are attributed to its ability to modulate various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Additionally, rutaecarpine's impact on nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release further supports its anti-inflammatory potential (Lee et al., 2013).

Metabolic Regulation

Research into rutaecarpine's effects on metabolism has revealed its potential in regulating lipid and glucose levels, suggesting a role in managing conditions such as obesity and diabetes. For example, rutaecarpine has been shown to ameliorate hyperlipidemia and hyperglycemia in animal models, which may be mediated through the IRS-1/PI3K/Akt and AMPK/ACC2 signaling pathways, indicating its therapeutic potential in metabolic disorders (Nie et al., 2016).

Gastrointestinal Protection

Rutaecarpine has demonstrated protective effects against gastric mucosal injury. Its mechanism of action includes modulation of genes related to inflammation, oxidative stress, and apoptosis, highlighting its gastroprotective potential. This is further evidenced by rutaecarpine's ability to activate antioxidant pathways and inhibit inflammatory responses in models of ethanol-induced gastric mucosal injury (Ren et al., 2020).

Safety And Hazards

Rutaecarpine should be handled with care to avoid dust formation and contact with skin and eyes . It should not be released into the environment .

Future Directions

The future directions of Rutaecarpine and its derivatives could involve more studies to clarify the similarities and differences between Rutaecarpine and Evodiamine . Both of them contain a pentacyclic scaffold, and their derivatives possess diverse pharmacological activities, including antitumor, anti-AD, and anti-obesity activities .

properties

IUPAC Name

3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(9-10-21(17)18)11-5-1-3-7-14(11)19-16/h1-8,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVGWSKVRYFWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232884
Record name 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one
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Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rutaecarpine
Source Human Metabolome Database (HMDB)
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Boiling Point

209.00 °C. @ 760.00 mm Hg
Record name Rutaecarpine
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Solubility

very slightly
Record name Rutaecarpine
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Product Name

Rutaecarpine

CAS RN

84-26-4
Record name Rutaecarpine
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Record name Rutaecarpine
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Record name 8,13-dihydro-Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one
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Record name Rutacarpin
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Record name Rutaecarpine
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Melting Point

260 °C
Record name Rutaecarpine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,770
Citations
SH Lee, JK Son, BS Jeong, TC Jeong, HW Chang… - Molecules, 2008 - mdpi.com
… of rutaecarpine. Although a recent review [10a], written in Chinese in 2006, provided good coverage of the syntheses of rutaecarpine … and the metabolism of rutaecarpine, some overlap …
Number of citations: 174 www.mdpi.com
S Jia, C Hu - Molecules, 2010 - mdpi.com
… Furthermore, it has been reported that rutaecarpine has beneficial effects on some … actions of rutaecarpine over the recent years, aiming to provide more evidence for rutaecarpine in the …
Number of citations: 101 www.mdpi.com
JK Son, HW Chang, Y Jahng - Molecules, 2015 - mdpi.com
… rutaecarpine [15] and later described the cardiovascular pharmacological actions of rutaecarpine … , of rutaecarpine derivatives, and complements our first review published in 2008 [24]. …
Number of citations: 52 www.mdpi.com
J Bergman, S Bergman - The Journal of Organic Chemistry, 1985 - ACS Publications
Quinazolinocarboline alkaloids, eg, rutaecarpine (1), can readily be synthesizedby treating tryptamine with 2-(trifluoromethyl)-4H-3, l-benzoxazin-4-one (quickly generated in situ from …
Number of citations: 133 pubs.acs.org
K Tian, J Li, S Xu - Pharmacological Research, 2019 - Elsevier
… Furthermore, several rutaecarpine derivatives (such as … of rutaecarpine in cardiovascular disease prevention/treatment, aiming to exploit the therapeutic potential of rutaecarpine and its …
Number of citations: 105 www.sciencedirect.com
L Wang, CP Hu, PY Deng, SS Shen, HQ Zhu… - Planta …, 2005 - thieme-connect.com
… In a stress-induced ulceration model, rutaecarpine … rutaecarpine protects the gastric mucosa against injury induced by ASA and stress, and that the gastroprotective effect of rutaecarpine …
Number of citations: 92 www.thieme-connect.com
GJ Wang, XC Wu, CF Chen, LC Lin, YT Huang… - … of Pharmacology and …, 1999 - ASPET
Rutaecarpine (Rut) has been shown to induce hypotension and vasorelaxation. In vitro studies indicated that the vasorelaxant effect of Rut was largely endothelium-dependent. We …
Number of citations: 101 jpet.aspetjournals.org
X Li, J Ge, Q Zheng, J Zhang, R Sun, R Liu - Phytomedicine, 2020 - Elsevier
… Among these compounds, evodiamine (EVO) and rutaecarpine (RUT) are believed to be … from different origins, evodiamine (EVO) and rutaecarpine (RUT) are believed to be the most …
Number of citations: 40 www.sciencedirect.com
M Decker - European journal of medicinal chemistry, 2005 - Elsevier
Derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine, respectively, novel …
Number of citations: 183 www.sciencedirect.com
FL Zhang, X He, YR Zhai, LN He, SC Zhang… - Xenobiotica, 2015 - Taylor & Francis
… Rutaecarpine has a secondary amine structure that may be activated to RMs. The aim of the study was to investigate the inhibition of rutaecarpine … assay indicated that rutaecarpine can …
Number of citations: 28 www.tandfonline.com

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